Anticancer agent 45
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Overview
Description
Anticancer agent 45 is a promising compound in the field of oncology, known for its potent anticancer properties. It has shown significant efficacy in inhibiting the proliferation of cancer cells and inducing apoptosis, making it a valuable candidate for cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 45 involves multiple steps, including the formation of key intermediates through various organic reactions. One common synthetic route includes the use of starting materials such as aromatic amines and aldehydes, which undergo condensation reactions to form Schiff bases. These intermediates are then subjected to cyclization reactions under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow chemistry. This method offers advantages such as improved process control, better heat and mass transfer, and the ability to integrate in-line analysis and purification tools . The use of eco-friendly and safe reusable catalysts is also emphasized to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Anticancer agent 45 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may exhibit different levels of anticancer activity.
Scientific Research Applications
Anticancer agent 45 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of other bioactive compounds.
Biology: Studied for its effects on cellular processes such as apoptosis and cell cycle regulation.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of novel anticancer drugs and formulations.
Mechanism of Action
The mechanism of action of Anticancer agent 45 involves its interaction with specific molecular targets within cancer cells. It primarily targets the DNA of cancer cells, causing double-strand breaks and inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication . This leads to the induction of apoptosis and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Known for their anticancer properties, these compounds share a similar mechanism of action with Anticancer agent 45.
Benzimidazole derivatives: These compounds also exhibit potent anticancer activity and are structurally similar to this compound.
Uniqueness
This compound stands out due to its high efficacy in inducing apoptosis and its ability to target multiple pathways involved in cancer progression. Its unique chemical structure allows for versatile modifications, making it a valuable scaffold for the development of new anticancer agents.
Properties
Molecular Formula |
C22H14ClN3O6S2 |
---|---|
Molecular Weight |
515.9 g/mol |
IUPAC Name |
3-[(5Z)-5-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H14ClN3O6S2/c23-13(9-12-1-3-15(4-2-12)26(31)32)10-18-21(30)25(22(33)34-18)17-11-19(28)24(20(17)29)14-5-7-16(27)8-6-14/h1-10,17,27H,11H2/b13-9-,18-10- |
InChI Key |
AMAKZLJMYPUXMA-MVZMPPLNSA-N |
Isomeric SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)O)N3C(=O)/C(=C/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/Cl)/SC3=S |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)O)N3C(=O)C(=CC(=CC4=CC=C(C=C4)[N+](=O)[O-])Cl)SC3=S |
Origin of Product |
United States |
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